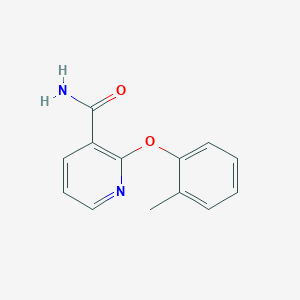

2-(2-Methylphenoxy)nicotinamide

Descripción

2-(2-Methylphenoxy)nicotinamide is a nicotinamide derivative featuring a 2-methylphenoxy substituent at the 2-position of the pyridine ring. Nicotinamide derivatives are widely studied for their biological activities, including enzyme inhibition and receptor modulation. The 2-methylphenoxy group may influence solubility, metabolic stability, and target binding affinity compared to simpler nicotinamide analogs.

Propiedades

Fórmula molecular |

C13H12N2O2 |

|---|---|

Peso molecular |

228.25g/mol |

Nombre IUPAC |

2-(2-methylphenoxy)pyridine-3-carboxamide |

InChI |

InChI=1S/C13H12N2O2/c1-9-5-2-3-7-11(9)17-13-10(12(14)16)6-4-8-15-13/h2-8H,1H3,(H2,14,16) |

Clave InChI |

BRQQXCAJZCWSEC-UHFFFAOYSA-N |

SMILES |

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)N |

SMILES canónico |

CC1=CC=CC=C1OC2=C(C=CC=N2)C(=O)N |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Methyl 2-(2-Methylphenoxy)propionate

Structural Similarities: Both compounds share the 2-methylphenoxy substituent but differ in their core functional groups. Methyl 2-(2-methylphenoxy)propionate contains a propionate ester, whereas 2-(2-Methylphenoxy)nicotinamide features a nicotinamide moiety. Applications:

- Methyl 2-(2-methylphenoxy)propionate is primarily used as a chiral derivatizing agent in chromatography for resolving enantiomers of hydroxy acids and secondary amines .

- Reactivity: The ester group in the propionate derivative enables rapid derivatization under mild conditions, while the amide group in 2-(2-Methylphenoxy)nicotinamide may enhance metabolic stability in biological systems.

4-Methoxy-N-[2-(Trifluoromethyl)biphenyl-4-ylcarbamoyl]nicotinamide

Structural Similarities: Both compounds are nicotinamide derivatives but differ in substituents. The compared compound has a methoxy group at the 4-position and a trifluoromethyl-biphenyl carbamoyl group, whereas 2-(2-Methylphenoxy)nicotinamide has a 2-methylphenoxy group. Pharmacological Profile:

- The trifluoromethyl-biphenyl analog is reported as a potent and selective agonist (specific target undisclosed in the evidence), with activity likely enhanced by the electron-withdrawing trifluoromethyl group and extended biphenyl system .

Comparative Data Table

Key Research Findings

Biological Selectivity: The trifluoromethyl-biphenyl nicotinamide derivative exhibits higher potency than simpler phenoxy-substituted analogs, suggesting that bulkier substituents enhance target engagement .

Metabolic Considerations: The amide group in 2-(2-Methylphenoxy)nicotinamide may improve metabolic stability compared to ester-containing analogs, which are prone to hydrolysis in vivo.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.